3-Butoxy-2,4-difluorophenylboronic acid
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Overview
Description
3-Butoxy-2,4-difluorophenylboronic acid is an organoboron compound with the molecular formula C10H13BF2O3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with butoxy and difluoro groups. This compound is of interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions .
Scientific Research Applications
3-Butoxy-2,4-difluorophenylboronic acid is used extensively in scientific research due to its versatility in organic synthesis. Its applications include:
Mechanism of Action
Target of Action
The primary target of 3-Butoxy-2,4-difluorophenylboronic acid is the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound, such as our compound of interest, with an organic halide or pseudohalide .
Mode of Action
The Suzuki-Miyaura cross-coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, a palladium catalyst forms a bond with an electrophilic organic group . In the transmetalation step, the organoboron compound (this compound in this case) transfers its organic group to the palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway that allows for the formation of carbon-carbon bonds . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and materials .
Pharmacokinetics
As an organoboron compound, it is likely to have good stability and reactivity, which are key factors in its bioavailability .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including substituted 6-phenylpurine bases and nucleosides , which show significant cytostatic activity in certain cell lines .
Action Environment
The action of this compound is influenced by the reaction conditions of the Suzuki-Miyaura cross-coupling reaction . This reaction is known for its mild and functional group tolerant conditions , which means it can be carried out in a variety of environments.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
3-Butoxy-2,4-difluorophenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling reaction. This reaction involves the interaction of this compound with palladium catalysts and organic halides. The boronic acid group in this compound interacts with the palladium catalyst, facilitating the transmetalation step, which is crucial for the coupling reaction . This compound also interacts with various enzymes and proteins that are involved in the catalytic cycle of the Suzuki-Miyaura reaction, enhancing the efficiency and selectivity of the reaction.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its role in biochemical synthesis. In cellular environments, this compound can influence cell function by participating in the synthesis of complex organic molecules that are essential for cell signaling pathways, gene expression, and cellular metabolism. The presence of this compound in cellular systems can lead to the formation of bioactive compounds that modulate these critical cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interaction with palladium catalysts in the Suzuki-Miyaura coupling reaction. The boronic acid group in this compound binds to the palladium catalyst, facilitating the transmetalation step, which is essential for the formation of carbon-carbon bonds . This interaction enhances the catalytic activity of the palladium complex, leading to efficient and selective coupling reactions. Additionally, this compound may influence gene expression by participating in the synthesis of bioactive molecules that regulate transcriptional and post-transcriptional processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is generally stable under standard laboratory conditions, but prolonged exposure to moisture or air can lead to hydrolysis and degradation . Over time, the degradation of this compound can affect its efficacy in biochemical reactions, leading to reduced yields and selectivity. Long-term studies in in vitro and in vivo settings have shown that the stability of this compound is crucial for maintaining its biochemical activity and ensuring consistent results in experimental applications.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound is generally well-tolerated and does not exhibit significant toxic effects . At higher doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular functions. Studies in animal models have shown that there is a threshold dose beyond which the compound’s toxic effects become pronounced, leading to cellular damage and impaired physiological functions.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its role in organic synthesis. This compound interacts with enzymes and cofactors that facilitate the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . The metabolic flux and levels of metabolites can be influenced by the presence of this compound, leading to changes in the overall metabolic profile of the system. Additionally, this compound can be metabolized by cellular enzymes, leading to the formation of intermediate products that participate in further biochemical reactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments can influence its biochemical activity and efficacy in reactions. The distribution of this compound within tissues is also dependent on its physicochemical properties, including its solubility and affinity for cellular components.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can enhance its interaction with enzymes and proteins involved in biochemical reactions, leading to increased efficiency and selectivity. Additionally, the subcellular distribution of this compound can affect its stability and degradation, influencing its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butoxy-2,4-difluorophenylboronic acid typically involves the reaction of 3-butoxy-2,4-difluorophenyl halide with a boronic acid derivative under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction .
Chemical Reactions Analysis
Types of Reactions
3-Butoxy-2,4-difluorophenylboronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalyst (e.g., palladium acetate), base (e.g., potassium carbonate), aryl or vinyl halides.
Conditions: Organic solvents (e.g., toluene, dimethylformamide), elevated temperatures (typically 80-100°C).
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Butoxy-2,4-difluorophenylboronic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and selectivity in cross-coupling reactions. The presence of both butoxy and difluoro groups can enhance its solubility and stability, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
(3-butoxy-2,4-difluorophenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BF2O3/c1-2-3-6-16-10-8(12)5-4-7(9(10)13)11(14)15/h4-5,14-15H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQMUWAHCITXBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)OCCCC)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BF2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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